molecular formula C24H24O6 B172187 (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester CAS No. 197244-11-4

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester

Cat. No. B172187
CAS RN: 197244-11-4
M. Wt: 408.4 g/mol
InChI Key: XKHNPJQJVNNUTB-DHIUTWEWSA-N
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Description

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester, also known as DBP-M, is a compound that has received significant attention in the field of pharmaceutical research. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In

Mechanism of Action

The mechanism of action of (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and insulin resistance. This compound has also been shown to activate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth, improve insulin sensitivity, and protect against neurodegeneration. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester is that it has been shown to be relatively non-toxic in animal studies, making it a potentially safe treatment option. However, one limitation is that the synthesis method of this compound is relatively complex and low yielding, which may make it difficult to produce in large quantities for clinical use.

Future Directions

There are several future directions for research on (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester. One area of research could focus on optimizing the synthesis method to improve yield and scalability. Another area of research could focus on exploring the potential of this compound as a treatment for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a compound that has shown potential as a treatment for various diseases. While more research is needed to fully understand its mechanism of action and potential side effects, this compound represents an exciting area of research in the field of pharmaceuticals.

Synthesis Methods

The synthesis of (2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester involves several steps, starting with the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide to form 3,4-bis-benzyloxybenzaldehyde. This intermediate is then reacted with methyl 3-bromopropionate to form the desired product, this compound. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic acid methyl ester has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One area of research has focused on its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on this compound's potential as a treatment for diabetes. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
In addition, this compound has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl (2R,3R)-3-[3,4-bis(phenylmethoxy)phenyl]-2,3-dihydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-28-24(27)23(26)22(25)19-12-13-20(29-15-17-8-4-2-5-9-17)21(14-19)30-16-18-10-6-3-7-11-18/h2-14,22-23,25-26H,15-16H2,1H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHNPJQJVNNUTB-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650638
Record name Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197244-11-4
Record name Methyl (2R,3R)-3-[3,4-bis(benzyloxy)phenyl]-2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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